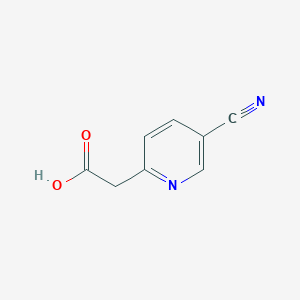

2-(5-Cyanopyridin-2-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

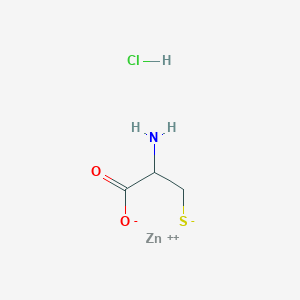

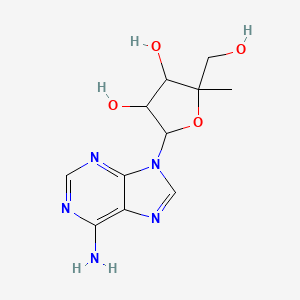

L’acide 2-(5-cyanopyridin-2-yl)acétique est un composé organique de formule moléculaire C8H6N2O2. C’est un dérivé de la pyridine, présentant un groupe cyano en position 5 et un groupe acide acétique en position 2.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide 2-(5-cyanopyridin-2-yl)acétique implique généralement la réaction de la 5-cyanopyridine avec un dérivé d’acide acétique approprié. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, qui implique l’utilisation de réactifs borés et de catalyseurs au palladium dans des conditions douces . Les conditions réactionnelles comprennent souvent une base comme le carbonate de potassium et un solvant comme le diméthylformamide (DMF) ou le tétrahydrofurane (THF).

Méthodes de production industrielle : La production industrielle de l’acide 2-(5-cyanopyridin-2-yl)acétique peut impliquer des réactions de couplage de Suzuki-Miyaura à grande échelle, optimisées pour un rendement et une pureté élevés. Le processus comprend généralement des étapes de purification, telles que la recristallisation ou la chromatographie, afin de garantir que le produit final répond aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions : L’acide 2-(5-cyanopyridin-2-yl)acétique peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les N-oxydes de pyridine correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe cyano en un groupe amine.

Substitution : Le groupe acide acétique peut participer à des réactions d’estérification ou d’amidation.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.

Réduction : Hydrogénation catalytique ou l’utilisation d’agents réducteurs comme l’hydrure de lithium et d’aluminium (LiAlH4).

Substitution : Chlorures d’acides ou anhydrides en présence d’une base pour l’estérification ; amines pour l’amidation.

Produits principaux :

Oxydation : N-oxydes de pyridine.

Réduction : Dérivés aminés.

Substitution : Esters ou amides de l’acide 2-(5-cyanopyridin-2-yl)acétique.

Applications De Recherche Scientifique

L’acide 2-(5-cyanopyridin-2-yl)acétique a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel comme sonde biochimique ou inhibiteur dans diverses voies biologiques.

Médecine : Exploité pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.

Mécanisme D'action

Le mécanisme par lequel l’acide 2-(5-cyanopyridin-2-yl)acétique exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, en modulant leur activité. Le groupe cyano et le cycle pyridine sont des groupes fonctionnels clés qui contribuent à son affinité de liaison et à sa spécificité .

Composés similaires :

- Acide 2-(5-cyanopyridin-3-yl)acétique

- Acide 2-(5-éthynylpyridin-3-yl)acétique

- Acide 2-[(5-cyanopyridin-2-yl)amino]acétique

Comparaison : L’acide 2-(5-cyanopyridin-2-yl)acétique est unique en raison de son motif de substitution spécifique, qui influence sa réactivité et ses propriétés de liaison. Comparé à ses analogues, il peut présenter des activités chimiques et biologiques différentes, ce qui en fait un composé précieux pour la recherche et le développement ciblés .

Comparaison Avec Des Composés Similaires

- 2-(5-Cyanopyridin-3-yl)acetic acid

- 2-(5-Ethynylpyridin-3-yl)acetic acid

- 2-[(5-Cyanopyridin-2-yl)amino]acetic acid

Comparison: 2-(5-Cyanopyridin-2-yl)acetic acid is unique due to its specific substitution pattern, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical and biological activities, making it a valuable compound for targeted research and development .

Propriétés

IUPAC Name |

2-(5-cyanopyridin-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-6-1-2-7(10-5-6)3-8(11)12/h1-2,5H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJABRARBVZMEML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[[2-carboxy-7-[[2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate](/img/structure/B12286162.png)

![3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12286189.png)

![3-[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12286191.png)

![2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-](/img/structure/B12286215.png)